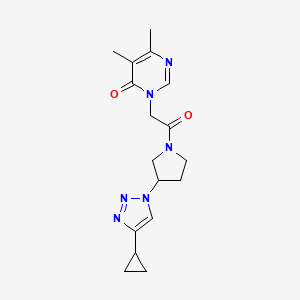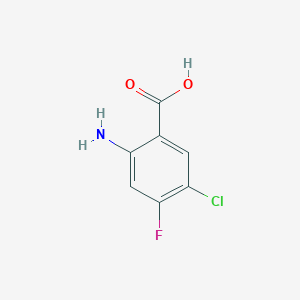![molecular formula C14H17N5OS B2789126 2-methyl-1-[(9-methyl-9H-purin-6-yl)amino]-3-(thiophen-3-yl)propan-2-ol CAS No. 2380040-47-9](/img/structure/B2789126.png)
2-methyl-1-[(9-methyl-9H-purin-6-yl)amino]-3-(thiophen-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-[(9-methyl-9H-purin-6-yl)amino]-3-(thiophen-3-yl)propan-2-ol is a complex organic compound that features a purine derivative linked to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[(9-methyl-9H-purin-6-yl)amino]-3-(thiophen-3-yl)propan-2-ol typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1-[(9-methyl-9H-purin-6-yl)amino]-3-(thiophen-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thiophene or purine rings.
Applications De Recherche Scientifique
2-methyl-1-[(9-methyl-9H-purin-6-yl)amino]-3-(thiophen-3-yl)propan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-methyl-1-[(9-methyl-9H-purin-6-yl)amino]-3-(thiophen-3-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-furylmethyl)-9-methyl-9H-purin-6-amine
- 3-[(9-Methylpurin-6-yl)amino]-1-thiophen-2-ylpropan-1-ol
Uniqueness
2-methyl-1-[(9-methyl-9H-purin-6-yl)amino]-3-(thiophen-3-yl)propan-2-ol is unique due to its specific combination of a purine derivative and a thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-methyl-1-[(9-methylpurin-6-yl)amino]-3-thiophen-3-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-14(20,5-10-3-4-21-6-10)7-15-12-11-13(17-8-16-12)19(2)9-18-11/h3-4,6,8-9,20H,5,7H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGKQPVIFVEBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC2=C3C(=NC=N2)N(C=N3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
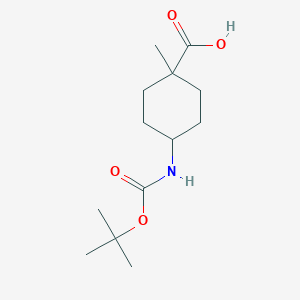
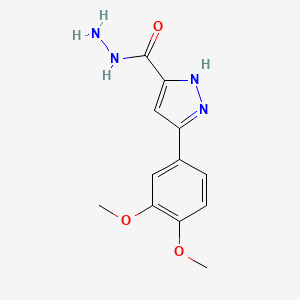
![2-(ethylsulfanyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2789047.png)
![3-[(1-Cyclohexyl-1h-tetraazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2789049.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2789051.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2789053.png)
![7-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2789054.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2789055.png)
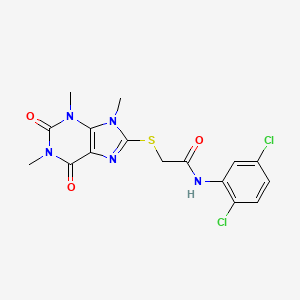
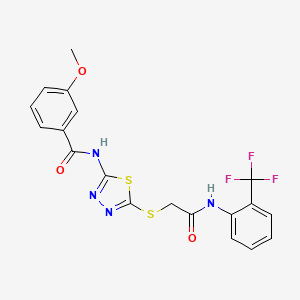
![2-[2-(Aminomethyl)phenoxy]acetic acid](/img/structure/B2789060.png)
